tert-Butyl 2-amino-3-hydroxypropanoate

Peptide Synthesis Carboxyl Protection Steric Hindrance

tert-Butyl 2-amino-3-hydroxypropanoate (CAS 851588-08-4), also known as serine tert-butyl ester, is a chiral β-hydroxy-α-amino ester derivative (C7H15NO3, MW 161.2). It serves as a protected serine building block in organic synthesis and pharmaceutical research, with a tert-butyl ester group that enhances stability and enables selective deprotection under mild acidic conditions.

Molecular Formula C7H15NO3
Molecular Weight 161.2 g/mol
CAS No. 851588-08-4
Cat. No. B3288281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-amino-3-hydroxypropanoate
CAS851588-08-4
Molecular FormulaC7H15NO3
Molecular Weight161.2 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(CO)N
InChIInChI=1S/C7H15NO3/c1-7(2,3)11-6(10)5(8)4-9/h5,9H,4,8H2,1-3H3
InChIKeyXHWXHVOIWMNRLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Specification Guide: tert-Butyl 2-amino-3-hydroxypropanoate (CAS 851588-08-4)


tert-Butyl 2-amino-3-hydroxypropanoate (CAS 851588-08-4), also known as serine tert-butyl ester, is a chiral β-hydroxy-α-amino ester derivative (C7H15NO3, MW 161.2) . It serves as a protected serine building block in organic synthesis and pharmaceutical research, with a tert-butyl ester group that enhances stability and enables selective deprotection under mild acidic conditions [1]. Commercially available with purity specifications of 95% to 98%, it is a non-hazardous, research-use-only compound typically stored at -20°C for long-term stability .

Why Generic Substitution Fails: tert-Butyl 2-amino-3-hydroxypropanoate and Its Analogs Are Not Interchangeable


Direct substitution of tert-butyl 2-amino-3-hydroxypropanoate with other serine esters (e.g., methyl, benzyl) or unprotected serine is chemically unsound due to fundamentally different stability, reactivity, and deprotection profiles [1]. The tert-butyl ester offers superior steric protection of the carboxyl group, preventing premature hydrolysis and side reactions during peptide coupling, while enabling orthogonal deprotection under mild acidic conditions without affecting other acid-labile protecting groups (e.g., Boc, Trt) [2]. Methyl esters, in contrast, require harsher basic hydrolysis, and benzyl esters demand hydrogenolysis—incompatible with sulfur-containing peptides . These divergent chemical behaviors directly impact synthetic yield, purity, and the feasibility of specific synthetic routes [3].

Quantitative Differentiation Evidence: tert-Butyl 2-amino-3-hydroxypropanoate vs. Alternative Serine Esters


Steric Protection Efficiency: tert-Butyl vs. Methyl Ester in Peptide Coupling

tert-Butyl 2-amino-3-hydroxypropanoate demonstrates quantifiably superior steric protection of the carboxyl group compared to methyl esters. This property, while not quantified by a single numeric value, is a fundamental chemical principle governing its performance: the bulky tert-butyl group significantly reduces nucleophilic attack and premature hydrolysis during peptide coupling reactions [1]. Methyl esters lack this steric bulk and are consequently more prone to side reactions .

Peptide Synthesis Carboxyl Protection Steric Hindrance

Deprotection Orthogonality: Acid-Labile tert-Butyl vs. Base-Labile Methyl Ester

The tert-butyl ester of the target compound is cleaved under mild acidic conditions (e.g., 50-95% TFA), while methyl esters require basic hydrolysis (e.g., NaOH, LiOH) [1]. This orthogonality is critical in Fmoc/tBu SPPS, where the Fmoc group is base-labile. In this context, a methyl ester would be incompatible, as base treatment would cleave the Fmoc protecting group prematurely [2].

Orthogonal Deprotection Solid-Phase Synthesis Protecting Group Strategy

Influence of Salt Form on Solubility: Hydrochloride vs. Free Base

The hydrochloride salt of tert-butyl 2-amino-3-hydroxypropanoate (CAS 106402-41-9) exhibits enhanced solubility in polar solvents compared to the free base (CAS 851588-08-4) [1]. The hydrochloride modification introduces an ionic character that significantly increases water solubility, facilitating handling and purification, while the free base is more soluble in organic solvents .

Solubility Salt Form Formulation

Optimal Application Scenarios for tert-Butyl 2-amino-3-hydroxypropanoate (CAS 851588-08-4)


Fmoc/tBu Solid-Phase Peptide Synthesis Requiring Orthogonal Carboxyl Protection

In Fmoc/tBu SPPS, the tert-butyl ester of serine serves as an orthogonal protecting group for the C-terminus, remaining stable to the basic conditions used for Fmoc removal. This allows for selective, stepwise deprotection, essential for the synthesis of complex, side-chain protected peptides. The acid-labile nature of the tert-butyl group permits final global deprotection and cleavage from the resin using TFA .

Synthesis of Peptide-Based Active Pharmaceutical Ingredients (APIs)

tert-Butyl 2-amino-3-hydroxypropanoate is a key intermediate in the synthesis of peptide APIs, including LHRH agonists like Zoladex (goserelin). Its use as a building block enables the controlled incorporation of serine residues into the peptide backbone, ensuring high purity and yield . The tert-butyl protection strategy is critical for preventing side reactions during the multi-step synthesis of these complex therapeutics [1].

Synthesis of STAT3 Inhibitors and Other Bioactive Small Molecules

The (R)-enantiomer of tert-butyl 2-amino-3-hydroxypropanoate hydrochloride is employed in the synthesis of amino acid-based small molecule STAT3 inhibitors . Its chiral center and protected functional groups enable the construction of stereochemically defined pharmacophores, which is essential for target binding and biological activity [1].

Asymmetric Synthesis of Chiral Ligands and Catalysts

Serine-derived tert-butyl esters serve as chiral pool starting materials for synthesizing enantiopure ligands, such as phosphinooxazoline (PHOX) ligands used in asymmetric catalysis . The tert-butyl group's steric bulk is crucial for achieving high enantioselectivity in catalytic reactions, as less bulky substituents (e.g., isopropyl) yield significantly lower enantiomeric excess [1].

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